[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate
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Overview
Description
“[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate” is a chemical compound with the linear formula C13H10Cl2N2O3 . It has a molecular weight of 313.142 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.142 . More detailed physical and chemical properties are not available in the resources I have access to.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and NMR Studies : The compound has been utilized in the synthesis of nucleosides, particularly imidazo[4,5-d]pyridazine nucleosides. These nucleosides have been analyzed using NMR studies, providing insights into their structural and chemical properties (Gagnier, Halat, & Otter, 1984).
- Crystallographic Studies : Research has been conducted on the crystal structures of related compounds, such as 4-benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one. These studies have contributed to understanding the molecular arrangements and interactions in solid-state chemistry (Dadou et al., 2019).
Chemical Reactions and Derivatives
- Amidation of Carboxylic Acids : This compound has been used as an efficient and selective coupling agent for the amidation of carboxylic acids, showing utility in organic synthesis (Kang et al., 2008).
- Synthesis of Pyridazine Derivatives : It has also played a role in the synthesis of novel pyridazine derivatives, indicating its significance in the field of heterocyclic chemistry (Husain et al., 2017).
Potential Applications in Material Science
- Inhibition of Corrosion : Research has shown that derivatives of this compound, such as those containing a pyridazine moiety, can be effective in inhibiting the corrosion of steel in acidic mediums. This points to potential applications in material science and engineering (Bouklah et al., 2004).
Safety and Hazards
properties
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O3/c13-8-4-2-1-3-7(8)12(19)20-6-17-11(18)10(15)9(14)5-16-17/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUFIOHTEHAJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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